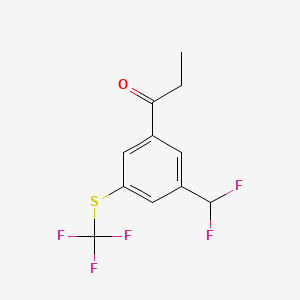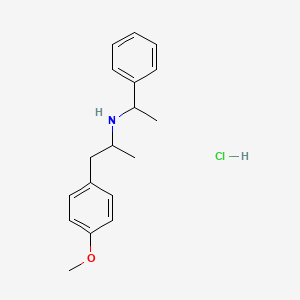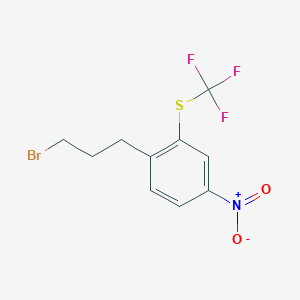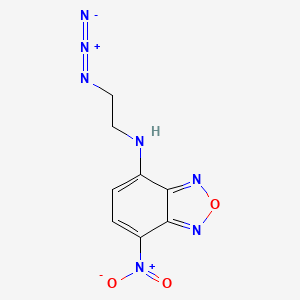
1,4-Diiodo-2-fluoro-6-(fluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diiodo-2-fluoro-6-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4F2I2. It is characterized by the presence of two iodine atoms, one fluorine atom, and a fluoromethyl group attached to a benzene ring.
Preparation Methods
The synthesis of 1,4-Diiodo-2-fluoro-6-(fluoromethyl)benzene typically involves halogenation reactions. One common method is the direct iodination of fluorobenzene derivatives under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,4-Diiodo-2-fluoro-6-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different products, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Diiodo-2-fluoro-6-(fluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Diiodo-2-fluoro-6-(fluoromethyl)benzene involves its interaction with specific molecular targets. The presence of iodine and fluorine atoms allows it to participate in various chemical reactions, influencing the pathways and effects it exerts. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1,4-Diiodo-2-fluoro-6-(fluoromethyl)benzene can be compared with similar compounds such as:
1,4-Diiodobenzene: Lacks the fluorine and fluoromethyl groups, making it less reactive in certain chemical reactions.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group, which significantly alters its chemical properties and reactivity.
1-Fluoro-2-(fluoromethyl)benzene: Similar structure but lacks the iodine atoms, affecting its reactivity and applications
Properties
Molecular Formula |
C7H4F2I2 |
|---|---|
Molecular Weight |
379.91 g/mol |
IUPAC Name |
1-fluoro-3-(fluoromethyl)-2,5-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2/c8-3-4-1-5(10)2-6(9)7(4)11/h1-2H,3H2 |
InChI Key |
BAMDUIDCCHCTNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CF)I)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14052784.png)












